molecular formula C13H10FNO4S B2802698 3-[(4-fluorophenyl)sulfamoyl]benzoic Acid CAS No. 300667-27-0

3-[(4-fluorophenyl)sulfamoyl]benzoic Acid

Cat. No.: B2802698
CAS No.: 300667-27-0
M. Wt: 295.28
InChI Key: OJVDUXURNHYJCV-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)sulfamoyl]benzoic acid (CAS 300667-27-0) is a benzoic acid derivative functionalized with a (4-fluorophenyl)sulfamoyl moiety, making it a valuable building block in organic synthesis and medicinal chemistry research. With a molecular formula of C13H10FNO4S and a molecular weight of 295.29 g/mol , this compound is supplied with a typical purity of 95% and should be stored at 2-8°C . This compound is primarily For Research Use Only (RUO) and is a key synthetic intermediate for the development of novel molecules. Its structure, featuring both a carboxylic acid and a sulfonamide group, allows it to participate in various chemical reactions and potentially interact with biological targets. Researchers can utilize this chemical in exploring structure-activity relationships (SAR), particularly in the design and synthesis of enzyme inhibitors or receptor modulators where the benzenesulfonamide scaffold is prevalent. The presence of the fluorine atom on the anilino ring can influence the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug discovery .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-fluorophenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO4S/c14-10-4-6-11(7-5-10)15-20(18,19)12-3-1-2-9(8-12)13(16)17/h1-8,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVDUXURNHYJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 3 4 Fluorophenyl Sulfamoyl Benzoic Acid

Established Synthetic Routes for the Core Sulfamoylbenzoic Acid Scaffold

The construction of the foundational sulfamoylbenzoic acid structure is typically achieved through well-established and versatile chemical reactions.

Chlorosulfonation and Subsequent Amine Coupling Approaches

A primary and widely employed method for synthesizing the sulfamoylbenzoic acid scaffold is through the chlorosulfonation of a benzoic acid precursor, followed by a coupling reaction with an appropriate amine. google.comgoogle.com This two-step process is a cornerstone in the synthesis of a vast array of sulfonamide-containing compounds. acs.org

The initial step involves the reaction of benzoic acid or a substituted benzoic acid with chlorosulfonic acid, often at elevated temperatures, to yield a sulfonyl chloride derivative. google.comgoogle.com This intermediate is a key building block, as the sulfonyl chloride group is highly reactive towards nucleophiles.

In the subsequent step, this reactive intermediate is treated with an amine. In the case of 3-[(4-fluorophenyl)sulfamoyl]benzoic acid, the amine used is 4-fluoroaniline. This reaction, often carried out in the presence of a base to neutralize the hydrochloric acid byproduct, results in the formation of the stable sulfonamide linkage. organic-chemistry.org The versatility of this approach lies in the ability to use a wide variety of substituted anilines and other amines to generate a library of sulfamoylbenzoic acid derivatives. bohrium.comtandfonline.com

Reaction Conditions and Process Optimizations for Derivative Synthesis

The efficiency and yield of the synthesis of sulfamoylbenzoic acid derivatives can be significantly influenced by the specific reaction conditions employed. Optimization of these parameters is crucial for both laboratory-scale synthesis and potential larger-scale production.

Key parameters that are often optimized include the choice of solvent, the type of base used in the amine coupling step, reaction temperature, and reaction time. For the coupling of the sulfonyl chloride with the amine, various bases such as triethylamine (B128534) or pyridine (B92270) can be used to facilitate the reaction. organic-chemistry.org The choice of solvent is also critical and can range from aqueous media to organic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), depending on the solubility of the reactants. nih.govresearchgate.net

Microwave irradiation has also been explored as a method to accelerate the synthesis of sulfonamides from sulfonic acids or their sodium salts, often leading to high yields and good functional group tolerance. organic-chemistry.org Furthermore, one-pot syntheses, where the intermediate sulfonyl chloride is generated and reacted with the amine in the same reaction vessel, offer a more streamlined and efficient approach. organic-chemistry.orgnih.gov

Table 1: Reaction Parameters for Sulfonamide Synthesis

Parameter Typical Conditions/Reagents Purpose
Chlorosulfonating Agent Chlorosulfonic acid Introduction of the sulfonyl chloride group
Amine Coupling Primary or secondary amines (e.g., 4-fluoroaniline) Formation of the sulfonamide bond
Base Triethylamine, Pyridine, K₂CO₃ Neutralization of HCl byproduct, facilitation of coupling
Solvent Water, THF, DMF, Acetonitrile Solubilization of reactants
Temperature 15-150 °C To control reaction rate and prevent side reactions
Catalyst DMAP (in carbodiimide (B86325) coupling) To facilitate amide bond formation (for derivatization)

Strategies for Chemical Modification and Analog Design

To explore the chemical space around this compound and to develop analogs with potentially enhanced properties, various strategies for chemical modification are employed. These modifications can be systematically introduced to probe the impact of different structural features.

Substitution Patterns at the Sulfamoyl Nitrogen

One of the most common and effective strategies for creating analogs is to vary the substituent on the sulfamoyl nitrogen. bohrium.comresearchgate.net This is readily achieved by using different primary or secondary amines in the coupling reaction with the sulfonyl chloride intermediate.

By introducing a range of substituents—including alkyl, aryl, and heteroaryl groups—at this position, it is possible to modulate the electronic and steric properties of the molecule. tandfonline.comresearchgate.net For instance, replacing the 4-fluorophenyl group with other substituted phenyl rings or different aromatic systems can significantly impact the compound's interactions with biological targets. bohrium.com The synthesis of N-aryl sulfonamides is a well-developed field, with numerous methods available for their preparation from various starting materials, including nitroarenes. tandfonline.com

Modifications to the Benzoic Acid Moiety for Structural Diversity

The benzoic acid portion of the molecule offers another key site for chemical modification to generate structural diversity. preprints.orgresearchgate.net The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, or hydroxamic acids. tandfonline.com

Incorporation of Other Functional Groups and Heterocyclic Systems

To further expand the structural diversity of analogs, other functional groups and heterocyclic systems can be incorporated into the core structure. bohrium.comresearchgate.net This can be achieved by starting with a benzoic acid derivative that already contains the desired functional group or by introducing it at a later stage of the synthesis.

Spectroscopic and Analytical Characterization Methodologies for 3 4 Fluorophenyl Sulfamoyl Benzoic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including 3-[(4-fluorophenyl)sulfamoyl]benzoic acid and its derivatives. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of a derivative, the aromatic protons typically appear as multiplets in the downfield region, generally between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns are influenced by the substitution pattern on the two aromatic rings. The proton of the sulfonic acid group (SO₂NH) is often observed as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration. The carboxylic acid proton (COOH) also appears as a broad singlet, typically at a very downfield chemical shift, often above 10 ppm.

¹³C NMR spectroscopy complements the information obtained from ¹H NMR by providing data on the carbon skeleton. The carbonyl carbon of the carboxylic acid group is characteristically found at a downfield chemical shift, often in the range of 165-175 ppm. The aromatic carbons exhibit signals in the region of 115-145 ppm. The carbon atoms attached to the fluorine and the sulfonyl group show distinct chemical shifts due to the electronic effects of these substituents.

Table 1: Representative ¹H NMR and ¹³C NMR Chemical Shift Ranges for this compound Derivatives

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.5115 - 145
SO₂NHVariable (broad singlet)-
COOH> 10 (broad singlet)165 - 175

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing its vibrational modes. For this compound and its derivatives, these techniques are crucial for confirming the presence of key structural features.

The IR spectrum of these compounds will prominently display characteristic absorption bands. The O-H stretch of the carboxylic acid group is typically observed as a broad band in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid appears as a strong, sharp band around 1700-1730 cm⁻¹. The sulfonamide group gives rise to two distinct stretching vibrations for the S=O bonds, an asymmetric stretch usually found between 1330 and 1370 cm⁻¹ and a symmetric stretch between 1140 and 1180 cm⁻¹. The N-H stretching vibration of the sulfonamide is typically observed in the range of 3200-3300 cm⁻¹. The C-F stretch of the fluorophenyl group will also be present, usually around 1200-1250 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H and N-H stretching vibrations are often weak in Raman spectra, the aromatic ring vibrations and the symmetric S=O stretch are typically strong and well-defined.

Table 2: Key IR Absorption Bands for this compound Derivatives

Functional GroupVibrational ModeFrequency Range (cm⁻¹)
Carboxylic AcidO-H stretch2500 - 3300 (broad)
Carboxylic AcidC=O stretch1700 - 1730
SulfonamideN-H stretch3200 - 3300
SulfonamideS=O asymmetric stretch1330 - 1370
SulfonamideS=O symmetric stretch1140 - 1180
FluorophenylC-F stretch1200 - 1250

Mass Spectrometry Techniques for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation patterns. For this compound, which has a molecular weight of approximately 309.29 g/mol , mass spectrometry can precisely confirm this value.

In a typical mass spectrum, the molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) would be observed, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for sulfonamides involve the cleavage of the S-N bond and the S-C bond. For this compound, characteristic fragments would correspond to the loss of the fluorophenyl group, the benzoic acid moiety, or the sulfonyl group. The analysis of these fragments helps to piece together the structure of the parent molecule and confirm the connectivity of the different functional groups.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

FragmentDescription
[M - C₆H₄F]⁺Loss of the 4-fluorophenyl group
[M - C₇H₅O₂]⁺Loss of the benzoic acid group
[M - SO₂]⁺Loss of sulfur dioxide
[C₆H₄FNSO₂]⁺Fragment corresponding to the 4-fluorophenylsulfamoyl moiety
[C₇H₅O₂S]⁺Fragment corresponding to the 3-(sulfamoyl)benzoic acid moiety

Preclinical in Vitro Investigations of 3 4 Fluorophenyl Sulfamoyl Benzoic Acid and Its Derivatives

Enzyme Inhibition Studies

The capacity of 3-[(4-fluorophenyl)sulfamoyl]benzoic acid and its derivatives to modulate the activity of various clinically relevant enzymes has been a significant area of research. These investigations are crucial for understanding the mechanism of action and potential therapeutic applications of this class of compounds.

Derivatives of sulfamoylbenzoic acid have been evaluated for their potential to inhibit key carbohydrate-hydrolyzing enzymes, α-glucosidase and α-amylase, which are established targets for managing postprandial hyperglycemia. A study on a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives revealed significant inhibitory activity against both enzymes. nih.gov

Notably, the compound 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid (a structural analog of the title compound) demonstrated potent inhibition. It was found to be approximately five times more effective against α-glucosidase and three times more effective against α-amylase when compared to the standard drug, acarbose. nih.gov The majority of the synthesized compounds in this series showed inhibitory potential that was either comparable or superior to acarbose, highlighting the promise of the sulfamoylbenzoic acid scaffold for developing effective inhibitors of these enzymes. nih.gov

Table 1: Alpha-Glucosidase and Alpha-Amylase Inhibition by a Derivative
CompoundTarget EnzymeInhibitory Potential vs. Acarbose (Standard)
2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acidα-glucosidase~5 times more potent
α-amylase~3 times more potent

Urease, a nickel-containing enzyme, is a critical survival factor for certain pathogenic bacteria, such as Helicobacter pylori, and its inhibition is a key strategy for combating these infections. While direct studies on this compound are not extensively documented in the reviewed literature, the broader class of sulfonamide derivatives has been investigated for anti-urease activity. nih.govresearchgate.netnih.gov The general mechanism of urease inhibition often involves interaction with the nickel ions in the enzyme's active site. nih.gov Research on bis-Schiff bases and other related structures has shown that sulfonamide-containing compounds can exhibit excellent to moderate urease inhibitory activity, with some derivatives showing IC50 values comparable to the standard inhibitor, thiourea. nih.gov

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Benzoic acid derivatives bearing sulfonamide groups are a well-established class of carbonic anhydrase inhibitors. nih.govnih.govtandfonline.comresearchgate.netrug.nl

Studies on 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides, which are structurally analogous to the title compound, have demonstrated potent inhibitory activity against several human (h) CA isoforms. Specifically, derivatives have shown low nanomolar or even subnanomolar inhibition constants (Kᵢ) against hCA II, hCA VII, and the tumor-associated isoform hCA IX. nih.gov The hCA I isoform was generally less sensitive to inhibition by these compounds. nih.gov The primary mechanism of action for sulfonamide-based inhibitors involves the binding of the deprotonated sulfonamide group to the zinc ion within the enzyme's active site.

Table 2: Inhibition of Human Carbonic Anhydrase Isoforms by 4-Sulfamoyl Benzamide (B126) Derivatives
Target IsoformInhibition Constant (Kᵢ) Range
hCA I5.3–334 nM
hCA IILow nanomolar / Subnanomolar
hCA VIILow nanomolar / Subnanomolar
hCA IXLow nanomolar / Subnanomolar

Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid, a precursor to pro-inflammatory lipid mediators. nih.gov Consequently, inhibitors of cPLA2α are sought after as potential anti-inflammatory agents. The sulfonamide functional group has been incorporated into various scaffolds to target this enzyme. researchgate.netnih.govresearchgate.net

Research on carboxamides bearing a sulfonamide functionality has shown that these compounds can inhibit phospholipase A2 activity. In one study, a series of such derivatives exhibited a percentage inhibition ranging from 5.3% to 66.4%. researchgate.net While specific data for this compound was not available, these findings suggest that the general structure is amenable to the development of cPLA2α inhibitors. The sulfonamide group can act as a bioisosteric replacement for a carboxyl group in lipophilic 2-oxoamide inhibitors of cPLA2α, potentially interacting with the enzyme's active site. nih.gov

Glutathione S-transferases (GSTs) are a family of enzymes involved in the detoxification of a wide range of xenobiotic and endogenous compounds. The modulation of GST activity can have significant toxicological and pharmacological consequences. While specific studies detailing the inhibition of GSTs by this compound were not identified in the reviewed literature, the interaction of sulfonamides with these enzymes is an area of interest. The sulfonamide moiety itself can be a substrate for GST-catalyzed hydrolysis, suggesting a potential for interaction with the enzyme's active site.

Antimicrobial Activity Assessments

The search for novel antimicrobial agents is a global health priority. Sulfonamide-containing compounds, the first class of synthetic antibacterial agents, continue to be a valuable scaffold in the development of new antimicrobial drugs. Derivatives of sulfamoylbenzoic acid have been synthesized and evaluated for their activity against a range of pathogenic microbes. acu.edu.in

For instance, new derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid, a compound structurally similar to the title molecule, have been synthesized and tested against various bacterial and fungal strains. tandfonline.comresearchgate.net One study reported that N-acyl-α-amino acid derivatives of this scaffold exhibited moderate antibacterial activity against Gram-positive bacteria, including Enterococcus faecium, Staphylococcus aureus, and Bacillus subtilis. tandfonline.comresearchgate.net The minimum inhibitory concentration (MIC) values for some of these derivatives were in the range of 125 µg/mL. mdpi.com The structure-activity relationship studies in related sulfonamide series often indicate that the presence and position of electron-withdrawing groups, such as halogens on the phenyl ring, can significantly influence the antimicrobial potency. acu.edu.in

Table 3: Antimicrobial Activity of a 4-[(4-chlorophenyl)sulfonyl]benzoic Acid Derivative
MicroorganismActivityMIC Value
Staphylococcus aureus ATCC 6538Moderate125 µg/mL
Bacillus subtilis ATCC 6683Moderate125 µg/mL

Antibacterial Efficacy against Gram-Positive Bacterial Strains

Derivatives of benzoic acid and related pyrazole (B372694) structures have demonstrated significant potential as agents against Gram-positive bacteria. Research into pyrazole derivatives, for instance, has identified compounds with potent antibacterial effects against challenging pathogens like Staphylococcus aureus and Enterococcus faecalis.

One area of investigation has focused on 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives. These compounds have shown promising activity against a panel of 13 Gram-positive bacterial strains, with some exhibiting Minimum Inhibitory Concentration (MIC) values as low as 0.78 μg/mL. google.com The introduction of specific substituents on the aniline (B41778) moiety has been shown to significantly influence the antibacterial potency. For example, lipophilic substituents have been found to improve activity. researchgate.net

In a study of these pyrazole derivatives, compounds with chloro and bromo substitutions on the aniline ring were particularly effective against various S. aureus strains, including methicillin-resistant S. aureus (MRSA). google.com Specifically, a 3-chloro-4-methyl aniline derivative demonstrated potent growth inhibition of tested strains, with MIC values in the range of 3.12–6.25 µg/mL against S. aureus. google.com Another study highlighted that 3,4-dichloro and 3,5-dichloro derivatives were potent inhibitors of staphylococci strains, with MIC values as low as 0.5 μg/mL. researchgate.net

The bactericidal nature of these compounds has been noted, with some derivatives also showing efficacy in inhibiting and eradicating biofilms formed by S. aureus and E. faecalis. google.com Furthermore, these compounds have demonstrated a low tendency for resistance development in multi-step resistance assays. nih.gov

Table 1: Antibacterial Activity of Selected Benzoic Acid Derivatives against Gram-Positive Bacteria

Derivative Type Bacterial Strain MIC (μg/mL) Reference
3-Chloro-4-methyl aniline pyrazole derivative S. aureus strains 3.12-6.25 google.com
4-Bromo-3-methyl aniline pyrazole derivative S. aureus strains Similar to chloro analogue google.com
3,4-Dichloro aniline pyrazole derivative Staphylococci strains as low as 0.5 researchgate.net
3,5-Dichloro aniline pyrazole derivative Enterococci strains 4 researchgate.net

Antibacterial Efficacy against Gram-Negative Bacterial Strains

The antibacterial activity of benzoic acid derivatives is not limited to Gram-positive organisms. Certain hydrazone derivatives of 4-fluorobenzoic acid have been synthesized and evaluated as potential antimicrobial agents against a spectrum of bacteria, including Gram-negative strains. For instance, 4-fluorobenzoic acid[(5-nitro-2-furyl)methylene] hydrazide has shown notable activity against Escherichia coli and Pseudomonas aeruginosa. benthamscience.com

However, many of the pyrazole derivatives that are highly effective against Gram-positive bacteria have shown less potency against Gram-negative bacteria. This difference in activity is a common challenge in antibiotic development, often attributed to the structural differences in the cell walls of Gram-positive and Gram-negative organisms.

Antifungal Activity Evaluations

The antifungal potential of benzoic acid derivatives has been a subject of significant research. Studies have explored these compounds against a variety of fungal pathogens, including yeasts and molds. researchgate.netnih.gov

In one study, salicylanilide (B1680751) esters of 4-(trifluoromethyl)benzoic acid were synthesized and tested against eight fungal strains. The results indicated that molds were more susceptible to these derivatives than yeasts, with some compounds showing Minimum Inhibitory Concentrations (MIC) as low as 0.49 µmol/L. researchgate.net However, the esterification of salicylanilides did not consistently lead to an increase in antifungal potency. researchgate.net

Another area of research has focused on halogenomethylsulfonyl derivatives, which are related to the sulfamoylbenzoic acid structure. A study of 19 such derivatives found that 15 displayed moderate to good activity against Candida albicans. mdpi.com The study highlighted that the type and position of halogen substitutions play a crucial role in their antifungal activity. For instance, the introduction of a fluorine atom into the aromatic ring was found to enhance anti-Candida properties. mdpi.com Conversely, the presence of fluorine in the halogenomethylsulfonyl group tended to decrease the compound's efficacy. mdpi.com

Table 2: Antifungal Activity of Selected Benzoic Acid and Sulfone Derivatives

Derivative Class Fungal Strain MIC Reference
Salicylanilide esters of 4-(trifluoromethyl)benzoic acid Molds ≥ 0.49 µmol/L researchgate.net
Salicylanilide esters of 4-(trifluoromethyl)benzoic acid Yeasts ≥ 1.95 µmol/L researchgate.net

Other Explored Biological Activities (e.g., anti-inflammatory)

Beyond their antimicrobial properties, derivatives of benzoic acid have been investigated for a wide range of other biological activities, with anti-inflammatory effects being a prominent area of study. nih.gov The anti-inflammatory activity of p-hydroxybenzoic acid (PHBA) has been evaluated in models of carrageenan-induced paw edema and cotton pellet-induced granuloma, where it showed effects comparable to diclofenac (B195802) sodium. nih.gov

Hydrazone derivatives have also been noted for their anti-inflammatory, analgesic, and antiplatelet activities. benthamscience.com Similarly, novel fluorophenyl benzimidazole (B57391) derivatives have demonstrated anti-inflammatory and anti-oxidant properties in preclinical models. These compounds were found to significantly reduce systemic blood pressure and restore levels of pro- and anti-inflammatory cytokines.

The mechanism of anti-inflammatory action for some of these derivatives is thought to involve the modulation of key signaling pathways. For instance, certain plant-derived compounds are known to control macrophage biology by modulating pathways such as NF-κB, MAPKs, and PI3K/AKT. Other research has explored the synthesis of benzoic acid derivatives designed to release nitric oxide, a molecule with complex roles in inflammation, as a strategy to create safer anti-inflammatory agents. nih.gov

In addition to anti-inflammatory effects, various benzoic acid derivatives have been explored for other activities, including:

Antiviral nih.gov

Antioxidant nih.gov

Anticonvulsant benthamscience.com

Antitumor benthamscience.com

Cardioprotective nih.gov

These diverse biological activities underscore the potential of the benzoic acid scaffold as a foundation for the development of new therapeutic agents.

Molecular Mechanisms of Action and Biological Target Interactions of 3 4 Fluorophenyl Sulfamoyl Benzoic Acid Analogues

Identification of Key Biological Targets and Binding Sites

Analogues of 3-[(4-fluorophenyl)sulfamoyl]benzoic acid have been identified as modulators of several key biological targets, including G protein-coupled receptors (GPCRs) and enzymes involved in nucleotide signaling.

One of the prominent targets for sulfamoyl benzoic acid (SBA) analogues is the Lysophosphatidic acid receptor 2 (LPA₂) , a GPCR that mediates anti-apoptotic and mucosal barrier-protective effects. nih.govacs.org The identification of the LPA₂ receptor as a target stemmed from research aimed at developing non-lipid agonists that could offer therapeutic benefits in conditions like radiation-induced apoptosis. nih.gov

Another class of enzymes targeted by sulfamoylbenzoic acid derivatives are the human nucleoside triphosphate diphosphohydrolases (h-NTPDases) . nih.gov These enzymes, particularly isoforms 1, 2, 3, and 8, play crucial roles in regulating extracellular nucleotide levels and are implicated in thrombosis, inflammation, and cancer. nih.gov The sulfamoylbenzamide scaffold has been found to be a promising starting point for developing selective inhibitors of these enzymes. nih.gov

Derivatives of the broader sulfonamide class, to which this compound belongs, are also known to target other enzymes such as carbonic anhydrases and urease . nih.govijpsonline.com The sulfonamide moiety is a well-established zinc-binding group, which is critical for the inhibition of metalloenzymes like carbonic anhydrase. ijpsonline.com

The following table summarizes the key biological targets identified for analogues of this compound.

Target ClassSpecific TargetImplicated Functions
G Protein-Coupled ReceptorLysophosphatidic acid receptor 2 (LPA₂)Anti-apoptosis, mucosal protection
Enzymehuman Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases)Thrombosis, inflammation, cancer
EnzymeCarbonic AnhydrasepH regulation, ion transport
EnzymeUreaseCatalysis of urea (B33335) hydrolysis

Elucidation of Specific Binding Modes and Interaction Profiles with Enzymes and Receptors

The interaction of sulfamoylbenzoic acid analogues with their biological targets is characterized by specific binding modes that are crucial for their activity and selectivity.

Interaction with the LPA₂ Receptor: Computational docking studies of sulfamoyl benzoic acid analogues within the ligand-binding pocket of the LPA₂ receptor have provided insights into their binding mode. These studies suggest that the potency and selectivity of these compounds are influenced by specific substitutions on the benzoic acid ring. For instance, the introduction of an electron-withdrawing group, such as a chloro or fluoro atom, at the meta position relative to the carboxyl group can significantly enhance agonist activity. nih.gov The sulfamoyl moiety and the benzoic acid core are believed to form key interactions within the binding pocket, while modifications to other parts of the molecule can fine-tune its affinity and specificity. nih.govacs.org

Interaction with h-NTPDases: Molecular docking studies of potent sulfamoylbenzamide inhibitors with homology models of h-NTPDases have revealed significant interactions with amino acid residues in the active site. nih.gov The binding of these inhibitors is thought to block the catalytic activity of the enzymes, thereby modulating extracellular nucleotide signaling. The nature and position of substituents on both the sulfamoyl and benzamide (B126) portions of the molecule play a critical role in determining the inhibitory potency and selectivity for different h-NTPDase isoforms. nih.gov

The table below presents the inhibitory/agonist activity of some sulfamoylbenzoic acid analogues against their respective targets.

Compound AnalogueTargetActivity (IC₅₀/EC₅₀)
5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acidLPA₂ Receptor0.15 ± 0.02 nM
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamideh-NTPDase12.88 ± 0.13 µM
N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamideh-NTPDase20.27 ± 0.08 µM
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamideh-NTPDase30.72 ± 0.11 µM
2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acidh-NTPDase80.28 ± 0.07 µM

Pathway Modulation and Downstream Cellular Responses

The interaction of this compound analogues with their biological targets initiates a cascade of downstream cellular events and modulates specific signaling pathways.

Modulation of LPA₂ Receptor Signaling: As agonists of the LPA₂ receptor, sulfamoyl benzoic acid analogues can activate anti-apoptotic kinase pathways. nih.govacs.org Activation of the LPA₂ receptor is known to promote cell survival and regeneration, as well as augment DNA repair mechanisms. nih.gov This makes LPA₂ agonists potential therapeutic agents for conditions involving excessive programmed cell death, such as radiation-induced injury. nih.govacs.org The downstream cellular responses to LPA₂ activation include the inhibition of apoptosis and the protection of mucosal barriers. nih.gov

Modulation of Nucleotide Signaling by h-NTPDase Inhibition: By inhibiting h-NTPDases, sulfamoylbenzamide derivatives can alter the balance of extracellular ATP and ADP. nih.gov This can have significant physiological effects, as these nucleotides are important signaling molecules in processes such as thrombosis and inflammation. nih.gov For example, inhibition of h-NTPDase1, which is involved in platelet aggregation, could have antithrombotic effects.

General Cellular Responses for Sulfonamide Derivatives: The broader class of sulfonamides has been shown to induce a variety of cellular responses depending on their specific target. For instance, inhibition of carbonic anhydrase can affect pH regulation and ion transport across cell membranes. ijpsonline.com Some sulfonamide derivatives have also demonstrated cytotoxic activity against cancer cell lines, suggesting their potential to interfere with pathways essential for cancer cell proliferation and survival. nih.gov

Computational and Theoretical Investigations of 3 4 Fluorophenyl Sulfamoyl Benzoic Acid and Its Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as 3-[(4-fluorophenyl)sulfamoyl]benzoic acid, might interact with a biological target, typically a protein receptor.

Molecular docking simulations are crucial for predicting the binding affinity and the specific conformation (pose) a ligand adopts within the active site of a target protein. For sulfonamide derivatives, a primary target of investigation is the family of carbonic anhydrases (CAs), zinc-containing metalloenzymes involved in various physiological processes. nih.gov Docking studies on 3-(phenylsulfonamido)benzoic acids and related compounds have been performed to assess their potential as inhibitors of these enzymes. researchgate.net

The binding affinity is often expressed as a docking score (in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. These scores help in ranking potential drug candidates. For instance, docking studies on various sulfonamide derivatives against different CA isoforms have shown a range of binding affinities, highlighting the influence of different substituents on the core structure. The this compound scaffold is predicted to orient itself in the active site to maximize favorable interactions, with the sulfonamide group acting as a key anchor. The predicted binding poses reveal that the sulfonamide moiety typically coordinates directly with the catalytic zinc ion in the active site of carbonic anhydrases. nih.gov

Table 1: Predicted Binding Affinities of Representative Sulfonamide Derivatives Against Carbonic Anhydrase Isoforms
Compound DerivativeTarget ProteinPredicted Binding Affinity (kcal/mol)
Aryl Sulfonamide 1Carbonic Anhydrase II-7.75
Schiff Base Sulfonamide ACarbonic Anhydrase II-8.60
Aryl Sulfonamide 2Carbonic Anhydrase IX-7.56
Schiff Base Sulfonamide BCarbonic Anhydrase IX-8.22

Beyond predicting binding energy, docking simulations provide detailed atomic-level information about the key interactions between the ligand and the amino acid residues of the target protein. For sulfonamides inhibiting carbonic anhydrase, a characteristic interaction pattern is consistently observed.

The sulfonamide group (–SO₂NH₂) is the critical zinc-binding group. The nitrogen atom of the sulfonamide coordinates to the Zn²⁺ ion in the active site, displacing a water molecule. nih.govacs.org This interaction is fundamental to the inhibitory activity of this class of compounds.

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of molecules. acs.orgresearchgate.netnih.gov For this compound and its derivatives, these calculations provide insights into molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

DFT studies help to optimize the three-dimensional structure of the molecule, predicting bond lengths and angles with high accuracy. nih.gov The analysis of the molecular electrostatic potential (MEP) map reveals the electron-rich and electron-deficient regions of the molecule. For sulfonamides, the oxygen atoms of the sulfamoyl group and the carboxylic acid group are typically identified as electron-rich (negative potential), making them likely sites for hydrogen bond acceptance and coordination with positive centers like the Zn²⁺ ion. acs.org

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important reactivity descriptors. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and more reactive. These quantum chemical descriptors are valuable in Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate the chemical structure of compounds with their biological activity. researchgate.net

Table 2: Calculated Quantum Chemical Parameters for a Representative Sulfonamide Structure using DFT (B3LYP/6-31G(d,p))
ParameterCalculated Value (eV)Interpretation
EHOMO-6.85Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.98Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)4.87Indicates chemical reactivity and stability.
Chemical Potential (μ)-4.415Describes the escaping tendency of electrons from a stable system.
Global Hardness (η)2.435Measures resistance to charge transfer.

Ligand-Based Virtual Screening Approaches for Analogue Discovery

When the three-dimensional structure of a biological target is unknown or not well-defined, ligand-based virtual screening (LBVS) becomes a powerful tool for discovering new active compounds. utrgv.edu This approach relies on the knowledge of a set of known active molecules to identify new ones from large compound databases, based on the principle that structurally similar molecules are likely to have similar biological activities.

For discovering analogues of this compound, pharmacophore modeling is a common LBVS technique. A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are necessary for biological activity. A model can be generated based on the structure of one or more known active sulfonamide inhibitors. This pharmacophore model is then used as a 3D query to screen databases for new molecules that match the required features. nih.gov

Another LBVS method is based on molecular similarity searching. Here, a known active compound, such as this compound, is used as a template to search for compounds with a high degree of structural similarity, often quantified using metrics like the Tanimoto coefficient. utrgv.edu These approaches have been successfully used to identify novel sulfonamide-based carbonic anhydrase inhibitors. utrgv.eduutrgv.edu

Molecular Dynamics Simulations in the Context of Ligand-Receptor Stability

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govnih.gov MD simulations are particularly valuable for assessing the stability of the predicted binding pose of a ligand within the receptor's active site. nih.gov

For a complex of a this compound derivative and its target protein, an MD simulation would typically run for tens to hundreds of nanoseconds. nih.gov During the simulation, the stability of the complex is analyzed by monitoring metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms from their initial positions. A stable RMSD value over time suggests that the ligand remains securely bound in its initial pose.

Additionally, the Root Mean Square Fluctuation (RMSF) of individual amino acid residues can be calculated. This analysis highlights which parts of the protein are flexible and which are rigid upon ligand binding. MD simulations can also provide a more refined understanding of the hydrogen bonding network and other interactions, revealing their persistence and strength over the course of the simulation. unica.it This detailed dynamic information is crucial for confirming the viability of a docked pose and for understanding the energetic factors that contribute to ligand-receptor stability. nih.govresearchgate.net

Future Research Directions and Translational Perspectives for 3 4 Fluorophenyl Sulfamoyl Benzoic Acid

Rational Design of Novel 3-[(4-fluorophenyl)sulfamoyl]benzoic Acid Derivatives with Enhanced Biological Activity

The rational design of novel derivatives based on the this compound scaffold is a primary avenue for future research. This approach aims to systematically modify the core structure to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how specific chemical modifications influence biological activity.

Systematic SAR studies on related sulfamoyl benzamidothiazole compounds have indicated that specific sites on the molecular scaffold are amenable to modification, leading to the development of more potent compounds. For instance, the synthesis of various analogs can be achieved by utilizing advanced synthons for modifications at different sites of the molecule. This strategic approach allows for the exploration of a wide chemical space to identify derivatives with superior activity.

Computational docking analysis can further support and rationalize experimental SAR findings. By simulating the binding of derivatives into the ligand-binding pocket of a target protein, researchers can predict which modifications are likely to enhance affinity and efficacy. This synergy between experimental synthesis and computational modeling accelerates the discovery of optimized lead compounds.

Future efforts in rational design should focus on:

Systematic modification of the phenyl rings: Introducing various substituents on both the benzoic acid and the fluorophenyl rings to probe their effects on target binding and selectivity.

Alterations to the sulfamoyl linker: Investigating the impact of modifying the length, flexibility, and chemical nature of the sulfonamide linkage.

Bioisosteric replacements: Replacing key functional groups with others that have similar physical or chemical properties to improve metabolic stability or reduce off-target effects.

A study on sulfamoyl benzoic acid analogues identified specific agonists for the LPA2 receptor, with some exhibiting subnanomolar activity. This highlights the potential of rational design to yield highly potent and selective compounds. nih.gov

Table 1: Key Strategies for Rational Design of this compound Derivatives

Design StrategyRationaleExpected Outcome
Systematic Substituent Modification To explore the impact of electronic and steric effects on biological activity.Enhanced potency and selectivity.
Computational Docking To predict binding modes and affinities of novel derivatives.Prioritization of synthetic targets.
Structure-Activity Relationship (SAR) Studies To establish clear relationships between chemical structure and biological function.Identification of key pharmacophoric features.
Bioisosteric Replacement To improve physicochemical and pharmacokinetic properties.Improved drug-like characteristics.

Exploration of Additional Therapeutic Modalities and Disease Areas

While initial research may focus on a specific biological target, the this compound scaffold may possess activity in other therapeutic areas. A systematic exploration of its potential across various disease models is a crucial step towards maximizing its translational value.

For instance, derivatives of benzoic acid have been investigated for a range of biological activities. Novel 3-sulfonamido benzoic acid derivatives have been identified as promising P2Y14R antagonists for acute lung injury. researchgate.net This suggests that the core scaffold could be adapted to target G protein-coupled receptors (GPCRs) involved in inflammatory processes.

Furthermore, the structural motif of sulfonamides is present in a wide array of approved drugs with diverse mechanisms of action. For example, certain sulfonamide-containing compounds act as carbonic anhydrase inhibitors, which have applications in treating glaucoma and certain types of cancer. nih.govresearchgate.net Investigating the inhibitory potential of this compound derivatives against various carbonic anhydrase isoforms could unveil new therapeutic opportunities.

Future research should involve:

High-throughput screening: Testing the compound and its derivatives against a broad panel of biological targets and cell-based assays to identify novel activities.

Phenotypic screening: Evaluating the effects of the compounds in disease-relevant cellular or animal models to uncover unexpected therapeutic potential.

Target deconvolution: Once a phenotypic effect is observed, employing chemical proteomics and other advanced techniques to identify the specific molecular target(s) responsible for the observed activity.

The discovery that a sulfamoyl benzamidothiazole-bearing compound could sustain the activation of NF-κB, a key regulator of the immune response, led to its exploration as a vaccine co-adjuvant. nih.gov This exemplifies how initial findings can open doors to entirely new therapeutic applications.

Table 2: Potential Therapeutic Areas for this compound Derivatives

Therapeutic AreaPotential Target(s)Rationale
Inflammation GPCRs (e.g., P2Y14R), NF-κB pathwayStructural similarities to known anti-inflammatory agents.
Oncology Carbonic Anhydrases (e.g., CA IX, CA XII)The sulfonamide moiety is a known zinc-binding group for these enzymes.
Infectious Diseases Dihydropteroate (B1496061) synthase (DHPS)The sulfonamide class has a long history as antibacterial agents targeting folate synthesis.
Neurological Disorders Ion channels, enzymes involved in neurotransmissionThe broad bioactivity of related scaffolds suggests potential for CNS targets.

Advanced Mechanistic Studies and Target Validation in Complex Biological Systems

A deep understanding of the molecular mechanism of action is paramount for the successful clinical translation of any therapeutic candidate. For this compound and its derivatives, this involves not only identifying the primary biological target but also elucidating the downstream signaling pathways and cellular consequences of target engagement.

Advanced mechanistic studies can involve a variety of techniques:

X-ray crystallography and cryo-electron microscopy (cryo-EM): To determine the high-resolution structure of the compound bound to its target protein, providing a precise understanding of the binding interactions.

Biophysical assays: Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and kinetics.

Chemical biology probes: The development of photoaffinity probes or biotinylated derivatives can aid in target identification and validation in complex biological systems like cell lysates or living cells. nih.gov

Systems biology approaches: Utilizing transcriptomics, proteomics, and metabolomics to obtain a global view of the cellular response to compound treatment, which can help to identify both on-target and potential off-target effects.

For example, mechanistic studies on a novel analgesic compound involved molecular dynamics (MD) simulations to propose the mechanism of activation of the µ opioid receptor. nih.gov Similar computational approaches could be applied to understand the dynamic interactions between this compound derivatives and their targets.

Target validation is the process of confirming that engagement of the identified target leads to the desired therapeutic effect. This is often achieved through genetic techniques such as CRISPR-Cas9 or RNA interference (RNAi) to knock down or knock out the target gene and observe if this phenocopies the effect of the compound.

The antibacterial action of sulfonamides, for instance, has been well-established to involve the competitive inhibition of an essential enzyme in the bacterial folate synthesis pathway. nih.gov This level of mechanistic clarity is the goal for any novel therapeutic agent.

Table 3: Methodologies for Advanced Mechanistic Studies and Target Validation

MethodologyPurposeExample Application
X-ray Crystallography / Cryo-EM To visualize the compound-target interaction at an atomic level.Determining the binding mode of a derivative in the active site of an enzyme.
Chemical Biology Probes To identify and validate the molecular target in a biological context.Using a photoaffinity label to covalently link the compound to its binding partner in cells.
CRISPR-Cas9 / RNAi To genetically validate the role of the target in the observed phenotype.Knocking out the putative target gene to see if it abolishes the compound's effect.
Omics Technologies To understand the global cellular response to the compound.Analyzing changes in gene expression (transcriptomics) following treatment.

Q & A

Q. What are the standard synthetic routes for 3-[(4-fluorophenyl)sulfamoyl]benzoic acid?

  • Methodology : The synthesis typically involves sequential sulfamoylation and functional group modifications. A common approach includes:

Sulfamoylation : Reacting 3-sulfamoylbenzoic acid derivatives with 4-fluoroaniline under nucleophilic aromatic substitution conditions (polar aprotic solvents like DMF/DMSO, 60–80°C, 12–24 hours) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

  • Key Reagents : 4-fluoroaniline, chlorosulfonic acid, or sulfonyl chlorides as sulfamoyl precursors .

Q. How is structural characterization performed for this compound?

  • Analytical Techniques :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the sulfamoyl group (δ ~7.5–8.0 ppm for aromatic protons) and carboxylic acid moiety (δ ~12–13 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M-H]^- at m/z 308.03 for C13_{13}H10_{10}FNO4_4S) .
  • HPLC : Purity assessment (>95%) using C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .

Q. What preliminary biological screening assays are recommended?

  • Assay Design :
  • Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) via stopped-flow CO2_2 hydration assay. IC50_{50} values <1 µM indicate strong inhibition .
  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can reaction yields be optimized for sulfamoylation steps?

  • Optimization Strategies :
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfamoyl transfer .
  • Microwave Assistance : Reduce reaction time (2–4 hours vs. 24 hours) with 50–80 W irradiation .
  • Solvent Screening : Compare DMF, THF, and acetonitrile for solubility and reactivity trade-offs .
    • Data Contradictions : Some protocols favor anhydrous conditions, while others tolerate trace moisture; systematic DOE (design of experiments) is advised .

Q. What mechanisms underlie its enzyme inhibition activity?

  • Mechanistic Insights :
  • Carbonic Anhydrase Inhibition : The sulfamoyl group coordinates with the zinc ion in the enzyme’s active site, while the benzoic acid moiety stabilizes hydrophobic interactions .
  • Kinetic Studies : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition modes .

Q. How to design structure-activity relationship (SAR) studies for fluorinated analogs?

  • SAR Framework :

Substituent Variation : Synthesize derivatives with:

  • Halogen replacements (Cl, Br at the phenyl ring) .
  • Alkyl/ether chains on the sulfamoyl nitrogen .

Assay Correlation : Link structural changes to bioactivity (e.g., logP vs. IC50_{50}) using QSAR models .

  • Example Data Table :
DerivativeSubstituentIC50_{50} (CA-II, nM)logP
Parent4-F8.2 ± 0.32.1
Analog A3-Cl,4-F15.7 ± 1.12.8
Analog B4-OCH3_3>10001.4
Source: Adapted from

Q. What challenges arise in solubility and formulation for in vivo studies?

  • Solutions :
  • Salt Formation : Prepare sodium/potassium salts of the carboxylic acid to enhance aqueous solubility .
  • Nanoformulation : Use liposomal encapsulation (e.g., DPPC/cholesterol) to improve bioavailability .
    • Analytical Validation : Monitor stability via HPLC-UV and dynamic light scattering (DLS) .

Methodological Notes

  • Contradictions in Evidence : While sulfamoylation is widely reported, optimal solvent systems (DMF vs. DMSO) and catalysts (DMAP vs. pyridine) require lab-specific validation .
  • Critical Gaps : Limited data on metabolic stability and off-target effects necessitate ADMET profiling (e.g., microsomal assays, hERG channel screening) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.